Daidzein

Description

Propriétés

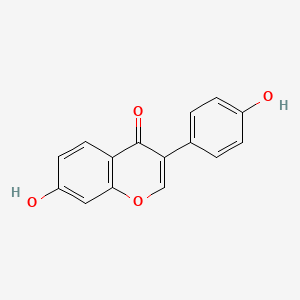

IUPAC Name |

7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSIJRDFPHDXIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022310 | |

| Record name | 7,4'-Dihydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Daidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

486-66-8 | |

| Record name | Daidzein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Daidzein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daidzein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13182 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 7,4'-Dihydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxy-3-(4-hydroxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAIDZEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6287WC5J2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Daidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

323 °C | |

| Record name | Daidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Daidzein Biosynthesis Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daidzein, a prominent isoflavone found predominantly in leguminous plants such as soybean (Glycine max), has garnered significant attention from the scientific and pharmaceutical communities. Its structural similarity to estrogen allows it to exert phytoestrogenic effects, leading to extensive research into its potential health benefits, including applications in hormone-dependent conditions and as a precursor for other bioactive compounds.[1][2] This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway in plants, detailing the enzymatic steps, presenting available quantitative data, and offering detailed experimental protocols for the key enzymes involved.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a specialized branch of the general phenylpropanoid pathway. It begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield the isoflavone scaffold.[3][4] The key enzymes involved are Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumaroyl:CoA-Ligase (4CL), Chalcone Synthase (CHS), Chalcone Reductase (CHR), Chalcone Isomerase (CHI), Isoflavone Synthase (IFS), and 2-hydroxyisoflavanone dehydratase (HID).[1]

Pathway Visualization

Caption: The core biosynthetic pathway of this compound, from L-phenylalanine to the final isoflavone product.

Enzymology and Quantitative Data

The efficiency and regulation of the this compound biosynthesis pathway are governed by the kinetic properties of its constituent enzymes. While comprehensive kinetic data for every enzyme from a single plant source is not always available, the following tables summarize key quantitative parameters that have been reported in the literature, primarily from soybean and related legumes.

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Cofactor(s) |

| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | trans-Cinnamic acid, NH₃ | None |

| Cinnamate-4-Hydroxylase | C4H | trans-Cinnamic acid | p-Coumaric acid | NADPH, O₂ |

| 4-Coumaroyl:CoA-Ligase | 4CL | p-Coumaric acid, CoA, ATP | 4-Coumaroyl-CoA, AMP, PPi | Mg²⁺ |

| Chalcone Synthase | CHS | 4-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin Chalcone, 4x CoA, 3x CO₂ | None |

| Chalcone Reductase | CHR | (in complex with CHS) | Isoliquiritigenin | NADPH |

| Chalcone Isomerase | CHI | Isoliquiritigenin | Liquiritigenin | None |

| Isoflavone Synthase | IFS | Liquiritigenin | 2,7,4'-Trihydroxyisoflavanone | NADPH, O₂ |

| 2-Hydroxyisoflavanone Dehydratase | HID | 2,7,4'-Trihydroxyisoflavanone | This compound, H₂O | None |

Table 1: Enzymes of the this compound Biosynthesis Pathway. This table outlines the key enzymes, their substrates, products, and required cofactors.

| Enzyme | Plant Source | Km | Vmax | kcat | kcat/Km | Optimal pH |

| Chalcone Isomerase | Glycine max | - | - | - | 1.1 x 10⁹ M⁻¹ min⁻¹ | 7.6 |

| β-glucosidase (for isoflavone conjugates) | Glycine max | 6.38 mM | 2.82 U/ml | - | - | 6.0 |

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of this compound and for the activity assays of key enzymes in its biosynthetic pathway.

Extraction and Quantification of this compound and its Precursors by HPLC

This protocol is adapted from methodologies for the analysis of isoflavones in soybean.

1. Sample Preparation and Extraction: a. Grind dried plant material (e.g., soybean seeds, roots) to a fine powder. b. Weigh approximately 100 mg of the powder into a microcentrifuge tube. c. Add 1 mL of 80% (v/v) ethanol or acetonitrile. d. Vortex vigorously and incubate with shaking for 1-2 hours at room temperature. e. Centrifuge at 13,000 rpm for 10 minutes to pellet the solid material. f. Transfer the supernatant to a new tube and filter through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Analysis: a. Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size). b. Mobile Phase: A gradient of solvent A (water with 0.1% acetic acid) and solvent B (acetonitrile with 0.1% acetic acid). c. Gradient Program: A linear gradient tailored to separate this compound and its precursors. An example program could be: 0-5 min, 15% B; 5-35 min, 15-50% B; 35-40 min, 50-100% B; 40-45 min, 100% B; 45-50 min, 100-15% B; 50-60 min, 15% B. d. Flow Rate: 1.0 mL/min. e. Detection: UV detector at 260 nm. f. Quantification: Prepare a standard curve using a pure this compound standard of known concentrations.

Caption: Workflow for the extraction and HPLC quantification of this compound from plant material.

Enzyme Activity Assays

The following are generalized protocols for assaying the activity of key enzymes in the this compound biosynthesis pathway. These should be optimized for the specific plant tissue and experimental setup.

1. Phenylalanine Ammonia-Lyase (PAL) Activity Assay: a. Principle: The assay measures the formation of trans-cinnamic acid from L-phenylalanine by monitoring the increase in absorbance at 290 nm. b. Enzyme Extraction: Homogenize plant tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, containing protease inhibitors). Centrifuge to obtain a crude enzyme extract. c. Reaction Mixture (1 mL total volume):

- 100 mM Tris-HCl, pH 8.8

- 40 mM L-phenylalanine

- Enzyme extract d. Procedure:

- Pre-incubate the reaction mixture without the enzyme at 37°C for 5 minutes.

- Initiate the reaction by adding the enzyme extract.

- Incubate at 37°C for 30-60 minutes.

- Stop the reaction by adding 50 µL of 4 M HCl.

- Measure the absorbance at 290 nm.

- Calculate the amount of trans-cinnamic acid formed using its molar extinction coefficient.

2. 4-Coumaroyl:CoA-Ligase (4CL) Activity Assay: a. Principle: This assay spectrophotometrically measures the formation of 4-coumaroyl-CoA from p-coumaric acid at 333 nm. b. Enzyme Extraction: Prepare a crude enzyme extract as described for PAL. c. Reaction Mixture (1 mL total volume):

- 100 mM Potassium phosphate buffer, pH 7.5

- 5 mM ATP

- 5 mM MgCl₂

- 0.2 mM Coenzyme A

- 0.2 mM p-Coumaric acid

- Enzyme extract d. Procedure:

- Combine all components except the enzyme extract and measure the initial absorbance at 333 nm.

- Add the enzyme extract to start the reaction.

- Monitor the increase in absorbance at 333 nm over time.

- Calculate the rate of 4-coumaroyl-CoA formation using its molar extinction coefficient.

3. Chalcone Synthase (CHS) Activity Assay: a. Principle: The assay measures the formation of naringenin chalcone from 4-coumaroyl-CoA and malonyl-CoA. The product can be quantified by HPLC or spectrophotometry. b. Enzyme Extraction: Prepare a crude enzyme extract as described for PAL. c. Reaction Mixture (250 µL total volume):

- 100 mM Potassium phosphate buffer, pH 7.0

- 50 µM 4-Coumaroyl-CoA

- 100 µM Malonyl-CoA

- 20 µg of purified protein or an aliquot of crude extract d. Procedure:

- Incubate the reaction mixture at 30°C for 30-60 minutes.

- Stop the reaction by adding an equal volume of acidified methanol.

- Analyze the products by HPLC, monitoring for the appearance of naringenin chalcone or its cyclized product, naringenin.

4. Isoflavone Synthase (IFS) Microsomal Assay: a. Principle: This assay measures the conversion of liquiritigenin to 2-hydroxyisoflavanone in a microsomal preparation, which is then dehydrated to this compound for quantification. b. Microsome Preparation: Homogenize plant tissue in an extraction buffer and perform differential centrifugation to isolate the microsomal fraction. c. Reaction Mixture (200 µL total volume):

100 mM Potassium phosphate buffer, pH 7.5

100 µM Liquiritigenin

1 mM NADPH

Microsomal protein suspension d. Procedure:

Pre-incubate the microsomes and liquiritigenin at 30°C for 5 minutes.

Start the reaction by adding NADPH.

Incubate at 30°C for 1-2 hours.

Stop the reaction by extracting with ethyl acetate.

Evaporate the ethyl acetate, redissolve the residue in methanol, and analyze by HPLC for this compound production.

Conclusion

The biosynthesis of this compound in plants is a well-defined pathway involving a series of specific enzymatic conversions. Understanding the intricacies of this pathway, from the kinetic properties of the enzymes to the practical aspects of their measurement, is crucial for researchers in plant biology, natural product chemistry, and drug development. The methodologies and data presented inthis guide provide a solid foundation for further investigation into the regulation of this compound production, its metabolic engineering in various host systems, and the exploration of its diverse biological activities. The continued study of this pathway holds significant promise for advancements in agriculture, nutrition, and medicine.

References

- 1. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]

- 2. Involvement of chalcone reductase in the soybean isoflavone metabolon: identification of GmCHR5, which interacts with 2-hydroxyisoflavanone synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Daidzein: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daidzein is a naturally occurring isoflavone, a class of organic compounds belonging to the flavonoids. It is predominantly found in legumes, with soybeans being a particularly rich source.[1] As a phytoestrogen, this compound exhibits structural similarities to mammalian estrogens, allowing it to interact with estrogen receptors and exert a range of biological effects. This has led to extensive research into its potential therapeutic applications, including in the management of menopausal symptoms, osteoporosis, cardiovascular diseases, and certain types of cancer.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound, along with detailed experimental protocols for its study.

Chemical Structure and Physicochemical Properties

This compound's chemical structure is characterized by a three-ring system, which forms the backbone of isoflavonoids. Its systematic IUPAC name is 7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one[3] |

| Systematic IUPAC Name | 7-Hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one[1] |

| CAS Number | 486-66-8 |

| Molecular Formula | C₁₅H₁₀O₄ |

| Molecular Weight | 254.24 g/mol |

| InChI Key | ZQSIJRDFPHDXIC-UHFFFAOYSA-N |

| SMILES | O=C1C(C2=CC=C(O)C=C2)=COC3=CC(O)=CC=C13 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 323 °C | |

| pKa1 | 7.51 ± 0.07 | |

| pKa2 | 9.47 ± 0.14 | |

| Water Solubility | Insoluble | |

| Solubility in Organic Solvents | ||

| DMSO | 30 mg/mL | |

| DMF | 10 mg/mL | |

| Ethanol | 0.1 mg/mL | |

| Methanol | Soluble | |

| LogP | 2.87 |

Biological and Pharmacological Properties

Mechanism of Action

This compound's primary mechanism of action involves its interaction with estrogen receptors (ERs), specifically ERα and ERβ. It exhibits a higher binding affinity for ERβ. This interaction allows this compound to act as a selective estrogen receptor modulator (SERM), exhibiting either estrogenic or anti-estrogenic effects depending on the tissue type and the endogenous estrogen levels.

In addition to its ER-mediated effects, this compound has been shown to possess antioxidant and anti-inflammatory properties. It can also influence various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis, independent of the estrogen receptor.

Metabolic Pathways

Upon ingestion, this compound is primarily present as its glycoside conjugate, daidzin. In the intestine, daidzin is hydrolyzed by bacterial β-glucosidases to the aglycone form, this compound, which is then absorbed. The gut microbiota further metabolizes this compound into several key metabolites, most notably equol and O-desmethylangolensin (O-DMA). Equol, in particular, exhibits greater estrogenic activity than this compound itself. The ability to produce equol varies significantly among individuals, depending on their gut microbiome composition.

Bioavailability

The bioavailability of this compound is influenced by several factors, including its poor water solubility and the metabolic activity of the gut microbiota. This compound is more bioavailable than the other major soy isoflavone, genistein. The conversion of this compound to its more bioactive metabolite, equol, is a key determinant of its overall physiological effects.

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes the quantification of this compound in plasma samples.

Materials and Reagents:

-

This compound standard

-

Internal standard (e.g., ethylparaben)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid (optional, for mobile phase modification)

-

Plasma samples

-

Centrifuge

-

HPLC system with a C18 column and UV detector

Procedure:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound and the internal standard in methanol.

-

Create a series of calibration standards by spiking blank plasma with known concentrations of this compound and a fixed concentration of the internal standard.

-

For plasma samples, precipitate proteins by adding methanol (e.g., 3 volumes of methanol to 1 volume of plasma).

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

HPLC Analysis:

-

Set up the HPLC system with a C18 column.

-

The mobile phase typically consists of a mixture of methanol and water, with or without a small percentage of acetic acid, run in an isocratic or gradient mode.

-

Set the flow rate (e.g., 1.0 mL/min) and the injection volume (e.g., 20 µL).

-

Set the UV detector to the appropriate wavelength for this compound detection (e.g., 249 nm).

-

Inject the prepared standards and samples onto the HPLC system.

-

-

Data Analysis:

-

Integrate the peak areas of this compound and the internal standard.

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the internal standard against the concentration of the this compound standards.

-

Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios on the calibration curve.

-

Cell Viability Assay (MTT Assay)

This protocol outlines a method to assess the effect of this compound on the viability of cultured cells.

Materials and Reagents:

-

Cell line of interest (e.g., MCF-7 breast cancer cells)

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined optimal density.

-

Incubate the plate overnight to allow cells to attach.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium from the stock solution.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add MTT solution to each well.

-

Incubate the plate for a few hours to allow viable cells to reduce the MTT to formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

-

Calculate the percentage of cell viability for each treatment group relative to the control group.

-

Estrogen Receptor Competitive Binding Assay

This protocol is for determining the binding affinity of this compound to the estrogen receptor.

Materials and Reagents:

-

Rat uterine cytosol (as a source of estrogen receptors)

-

Radiolabeled estradiol (e.g., [³H]E₂)

-

Unlabeled estradiol (for standard curve)

-

This compound

-

Assay buffer (e.g., Tris-EDTA-DTT-Glycerol buffer)

-

Hydroxyapatite slurry (for separating bound and free ligand)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Assay Setup:

-

In a series of tubes, add a fixed amount of rat uterine cytosol and a fixed concentration of radiolabeled estradiol.

-

Add increasing concentrations of unlabeled estradiol (for the standard curve) or this compound (for the test compound) to the tubes. Include a control with no unlabeled competitor.

-

-

Incubation:

-

Incubate the tubes to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Add hydroxyapatite slurry to each tube to adsorb the receptor-ligand complexes.

-

Wash the pellets to remove the unbound radiolabeled estradiol.

-

-

Quantification:

-

Add scintillation cocktail to the pellets and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of bound radiolabeled estradiol against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled estradiol).

-

The binding affinity (Ki) of this compound can be calculated from the IC₅₀ value.

-

Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the ability of this compound to inhibit carbonic anhydrase activity.

Materials and Reagents:

-

Carbonic anhydrase (CA) enzyme

-

Assay buffer

-

Substrate (e.g., p-nitrophenyl acetate)

-

This compound

-

96-well plate

-

Microplate reader

Procedure:

-

Assay Preparation:

-

In a 96-well plate, add the assay buffer and the CA enzyme to the appropriate wells.

-

Add different concentrations of this compound to the test wells. Include a control without any inhibitor.

-

-

Pre-incubation:

-

Pre-incubate the plate to allow this compound to interact with the enzyme.

-

-

Initiation of Reaction:

-

Add the substrate to all wells to start the enzymatic reaction. The enzyme will hydrolyze the substrate, leading to a color change.

-

-

Measurement:

-

Measure the absorbance at the appropriate wavelength in kinetic mode over a period of time.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction for each concentration of this compound.

-

Determine the percentage of inhibition for each this compound concentration compared to the control.

-

The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Conclusion

This compound is a well-researched isoflavone with a diverse range of biological activities, primarily stemming from its ability to modulate estrogen receptor signaling. Its metabolism by the gut microbiota into more potent metabolites like equol is a critical factor influencing its in vivo effects. This guide provides a foundational understanding of this compound's chemical and pharmacological properties, along with standardized protocols for its investigation in a laboratory setting. Further research into its mechanisms of action and clinical efficacy will continue to be a promising area of study for drug development and nutritional science.

References

- 1. This compound-sulfate metabolites affect transcriptional and antiproliferative activities of estrogen receptor-beta in cultured human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An HPLC method for the pharmacokinetic study of this compound-loaded nanoparticle formulations after injection to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide on the Core Mechanisms of Action of Daidzein in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daidzein, a prominent isoflavone found in soy and other legumes, has garnered significant attention for its potential anticancer properties.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its effects on cancer cells. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into signaling pathways, experimental data, and methodologies.

Core Mechanisms of Action

This compound's anticancer activity is multifaceted, involving the modulation of several key cellular processes, including apoptosis, cell cycle arrest, and the inhibition of metastasis and angiogenesis. These effects are mediated through its interaction with various signaling pathways and molecular targets.

Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines through the intrinsic mitochondrial pathway.[3][4] This process is often initiated by the generation of reactive oxygen species (ROS).[3]

Key Molecular Events:

-

ROS Generation: this compound treatment leads to an increase in intracellular ROS levels.

-

Mitochondrial Dysfunction: The accumulation of ROS disrupts the mitochondrial membrane potential.

-

Bcl-2 Family Protein Regulation: this compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. In some cancer cell lines, such as BEL-7402, this compound also downregulates Bcl-xL and upregulates Bim.

-

Cytochrome c Release: The altered mitochondrial permeability results in the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: Cytosolic cytochrome c activates a cascade of caspases, including caspase-9 and caspase-3/7, which are the executioners of apoptosis.

Experimental Evidence:

Studies on MCF-7 breast cancer cells demonstrated that this compound-induced apoptosis is accompanied by ROS generation, disruption of mitochondrial membrane potential, and modulation of Bcl-2 family proteins, leading to caspase activation. Similar findings were observed in BEL-7402 hepatoma cells, where this compound also induced apoptosis via an ROS-mediated mitochondrial dysfunction pathway.

Cell Cycle Arrest

This compound can inhibit cancer cell proliferation by inducing cell cycle arrest at different phases, primarily the G0/G1 and G2/M phases.

Key Molecular Events:

-

G0/G1 Phase Arrest: In human colon cancer LoVo cells and melanoma A-375 cells, this compound at higher concentrations causes cell cycle arrest at the G0/G1 phase. This is associated with the suppression of cell cycle regulatory proteins like cyclin D1, CDK4, and CDK6.

-

G2/M Phase Arrest: In human breast cancer MCF-7 and MDA-MB-453 cells, as well as BEL-7402 cells, this compound induces arrest at the G2/M phase. This is linked to decreased expression of CDK1 and cyclin B1.

-

CDK Inhibitor Upregulation: this compound treatment can increase the expression of CDK inhibitors such as p21(Cip1) and p57(Kip2).

Experimental Evidence:

In MCF-7 and MDA-MB-453 breast cancer cells, this compound was found to cause significant cell cycle arrest in both G1 and G2/M phases in a dose- and time-dependent manner. In LoVo colon cancer cells, higher concentrations of this compound led to G0/G1 arrest.

Modulation of Estrogen Receptor Signaling

This compound, as a phytoestrogen, can interact with estrogen receptors (ERα and ERβ), and its effect on cancer cells can be biphasic, depending on its concentration and the ER status of the cells.

Key Molecular Events:

-

Preferential Binding to ERβ: this compound shows a higher binding affinity for ERβ compared to ERα.

-

Alteration of ERα/ERβ Ratio: In ER-positive breast cancer cells like MCF-7, this compound can decrease the expression of ERα and increase the expression of ERβ, leading to a lower ERα/ERβ ratio, which is associated with apoptosis.

-

Biphasic Effect: At low concentrations, this compound may stimulate the growth of ERα-positive breast cancer cells, while at higher concentrations, it inhibits their proliferation.

Experimental Evidence:

In MCF-7 cells, this compound treatment led to a significant decrease in the ERα/ERβ ratio, which correlated with the induction of apoptosis. Studies have also highlighted the biphasic nature of this compound's effect on ERα-positive breast cancer cell proliferation.

Inhibition of Metastasis and Angiogenesis

This compound has demonstrated the potential to inhibit key processes in cancer progression, including metastasis and angiogenesis.

Metastasis Inhibition:

-

MMP Suppression: this compound can suppress the activity and expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix and tumor invasion.

-

Inhibition of Cell Migration and Invasion: By downregulating MMPs and modulating signaling pathways like MAPK, this compound can inhibit the migration and invasion of cancer cells.

Angiogenesis Inhibition:

-

Downregulation of Pro-angiogenic Factors: this compound has been shown to down-regulate the expression of several pro-angiogenic molecules, including vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor 1 (FGF1).

Experimental Evidence:

In SKOV3 ovarian cancer cells, this compound inhibited cell migration in a concentration-dependent manner, which was associated with decreased expression of MMP-2 and MMP-9. In a study on prostate cancer cell lines, this compound was found to down-regulate the expression of genes involved in angiogenesis, such as EGF and IGF. However, some studies have shown conflicting results, with this compound promoting metastasis in certain contexts.

Modulation of Key Signaling Pathways

This compound's anticancer effects are mediated through the modulation of several critical intracellular signaling pathways.

-

PI3K/Akt Pathway: this compound can suppress the phosphorylation of PI3K and Akt, leading to the deactivation of this pro-survival pathway. This inhibition contributes to the induction of apoptosis and cell cycle arrest.

-

MAPK Pathway: this compound has been shown to modulate the mitogen-activated protein kinase (MAPK) signaling pathway. It can inhibit the phosphorylation of ERK1/2 and p38, which are involved in cell proliferation and migration. In some contexts, this compound can activate the JNK pathway, which is associated with apoptosis.

-

Raf/MEK/ERK Cascade: In SKOV3 ovarian cancer cells, this compound was found to inhibit cell growth by suppressing the phosphorylation of MEK and ERK in the Raf/MEK/ERK cascade.

Quantitative Data Summary

| Cell Line | Cancer Type | IC50 (µM) | Key Molecular Effects | Reference |

| MCF-7 | Breast Cancer | 50 | Induction of apoptosis via mitochondrial pathway, ROS generation, altered ERα/ERβ ratio. | |

| BEL-7402 | Hepatoma | 59.7 ± 8.1 | Induction of apoptosis via ROS-mediated mitochondrial dysfunction, G2/M cell cycle arrest. | |

| SKOV3 | Ovarian Cancer | 20 | Induction of mitochondrial apoptosis, G2/M cell cycle arrest, inhibition of Raf/MEK/ERK cascade. | |

| LoVo | Colon Cancer | >10 (inhibitory) | G0/G1 cell cycle arrest and apoptosis at higher concentrations. | |

| A-375 | Melanoma | 18 | G0/G1 cell cycle arrest, apoptosis, autophagy, deactivation of PI3K/Akt pathway. | |

| A549 | Lung Adenocarcinoma | 226.2 ± 1.2 | Synergizes with Gefitinib to induce ROS-mediated cell death. | |

| H1975 | Lung Adenocarcinoma | 257.3 ± 1.1 | Synergizes with Gefitinib to induce ROS-mediated cell death. |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Seed cancer cells (e.g., 5x10³ MCF-7 cells) in 96-well plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound (e.g., 0, 25, 50, and 100 µM) for specified time periods (e.g., 24, 48, and 72 hours).

-

Add 20 µl of 5 mg/ml MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µl of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using an ELISA reader.

Apoptosis Assay (Annexin V/PI Staining)

-

Treat cancer cells (e.g., BEL-7402) with the desired concentration of this compound (e.g., 30 µM) for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells using a flow cytometer to determine the percentage of apoptotic and necrotic cells.

Cell Cycle Analysis

-

Seed cells (e.g., 2x10⁵ BEL-7402 cells/well) and incubate for 24 hours.

-

Treat the cells with this compound (e.g., 30 µM) for 24 hours.

-

Harvest the cells, wash with cold PBS, and fix with 70% ethanol.

-

Treat the fixed cells with RNase A and stain with Propidium Iodide (PI).

-

Analyze the DNA content of the cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle.

Western Blot Analysis

-

Treat cancer cells with various concentrations of this compound for a specified time.

-

Lyse the cells in RIPA buffer to extract total proteins.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Akt, p-Akt, ERK, p-ERK) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagrams

Caption: this compound-induced apoptosis via the mitochondrial pathway.

Caption: this compound's effect on cell cycle regulatory proteins.

Caption: this compound's inhibitory effect on key signaling pathways.

Conclusion

This compound exhibits a wide range of anticancer activities by targeting multiple, interconnected cellular processes and signaling pathways. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit metastasis and angiogenesis underscores its potential as a chemopreventive and therapeutic agent. However, its biphasic effects, particularly in relation to estrogen receptor signaling, warrant further investigation to fully elucidate its clinical utility. This guide provides a foundational understanding of this compound's mechanisms of action, which can inform future research and the development of novel cancer therapies.

References

- 1. Recent updates on this compound against oxidative stress and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on the anti-tumor activities of the soy isoflavone this compound on murine neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound induces MCF-7 breast cancer cell apoptosis via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

Daidzein's Affinity for Estrogen Receptors: A Technical Guide for Researchers

An in-depth examination of the binding characteristics and downstream signaling of the isoflavone daidzein with estrogen receptors ERα and ERβ, tailored for researchers, scientists, and professionals in drug development.

This compound, a prominent isoflavone found in soy and other legumes, has garnered significant attention for its estrogenic and anti-estrogenic properties. These effects are primarily mediated through its interaction with the two main estrogen receptor subtypes, ERα and ERβ. Understanding the nuances of this binding is critical for elucidating its physiological roles and therapeutic potential. This guide provides a comprehensive overview of this compound's binding affinity, the experimental protocols used for its measurement, and the subsequent signaling cascades it initiates.

Quantitative Binding Affinity of this compound for Estrogen Receptors

This compound exhibits a clear preferential binding affinity for ERβ over ERα.[1][2][3][4][5] This selectivity is a key determinant of its biological activity, as ERα and ERβ often have different, and sometimes opposing, functions in various tissues. The binding affinity of this compound is generally lower than that of the endogenous estrogen, 17β-estradiol (E2). The following tables summarize the quantitative data on the binding affinity of this compound and its metabolite, equol, to estrogen receptors.

| Compound | Receptor | IC50 (nM) | Notes | Reference |

| This compound | ERα | >300,000 | EC50 for activation of ERα binding to ERE. | |

| This compound | ERβ | 350 | EC50 for activation of ERβ binding to ERE. | |

| This compound | ER46 (an ERα isoform) | 1,110 | - | |

| Genistein | ER46 (an ERα isoform) | 2.53 | For comparison. | |

| 17β-Estradiol | ER46 (an ERα isoform) | 0.01758 | For comparison. |

Table 1: IC50 Values for this compound and Related Compounds

| Compound | Receptor | Relative Binding Affinity (RBA) (%) | β/α Selectivity Ratio | Reference |

| This compound | ERα | 0.1 | 64 | |

| This compound | ERβ | 6.4 | ||

| Genistein | ERα | 0.021 | 324 | |

| Genistein | ERβ | 6.8 | ||

| S-Equol | ERα | 0.5 | 60 | |

| S-Equol | ERβ | 30 | ||

| 17β-Estradiol | ERα | 100 | 0.4 | |

| 17β-Estradiol | ERβ | 40 |

Table 2: Relative Binding Affinity (RBA) of this compound and Related Compounds Compared to 17β-Estradiol RBA is calculated as (IC50 of 17β-estradiol / IC50 of test compound) x 100. The RBA of E2 is set to 100%.

Experimental Protocols: Determining Binding Affinity

The most common method to determine the binding affinity of compounds like this compound to estrogen receptors is the competitive radioligand binding assay. This technique measures the ability of a test compound to compete with a radiolabeled estrogen, typically [3H]-17β-estradiol, for binding to the receptor.

Key Steps in a Competitive Radioligand Binding Assay:

-

Preparation of Receptor Source:

-

Full-length human ERα and ERβ can be purified from recombinant expression systems.

-

Alternatively, cytosol containing estrogen receptors can be prepared from target tissues, such as the rat uterus. This involves homogenization of the tissue in a buffer, followed by ultracentrifugation to isolate the cytosolic fraction containing the receptors.

-

-

Competitive Binding Incubation:

-

A constant concentration of the radiolabeled ligand ([3H]-E2) is incubated with the receptor preparation.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the receptor.

-

Incubations are typically carried out at 0-4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Hydroxyapatite (HAP) is commonly used to absorb the receptor-ligand complexes, separating them from the unbound radioligand.

-

The HAP with the bound complexes is then washed to remove any remaining free radioligand.

-

-

Quantification and Data Analysis:

-

The amount of radioactivity bound to the receptor is measured using liquid scintillation counting.

-

A competition curve is generated by plotting the percentage of bound radioligand against the concentration of the test compound.

-

The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from this curve.

-

The Relative Binding Affinity (RBA) can then be calculated by comparing the IC50 of the test compound to the IC50 of a reference compound, such as 17β-estradiol.

-

References

- 1. This compound Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bcerp.org [bcerp.org]

- 4. Estrogen receptor modulators genistein, this compound and ERB-041 inhibit cell migration, invasion, proliferation and sphere formation via modulation of FAK and PI3K/AKT signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hub.hku.hk [hub.hku.hk]

The In Vivo Journey of Daidzein: A Technical Guide to its Metabolism and Biotransformation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism and biotransformation of daidzein, a prominent isoflavone found in soy products. Understanding the metabolic fate of this compound is crucial for elucidating its physiological effects and for the development of isoflavone-based therapeutics. This document details the metabolic pathways, presents quantitative pharmacokinetic data, outlines key experimental protocols, and provides visual representations of the core processes.

Core Metabolic Pathways of this compound

This compound undergoes extensive metabolism in vivo, primarily through two interconnected routes: Phase I and Phase II metabolism in the liver and biotransformation by the gut microbiota.

Phase I and Phase II Metabolism

Upon absorption, this compound is transported to the liver where it undergoes Phase I and Phase II metabolism. Phase I reactions, primarily hydroxylation, are mediated by cytochrome P450 enzymes, leading to the formation of various hydroxylated metabolites.[1][2][3] Subsequently, Phase II enzymes catalyze the conjugation of this compound and its hydroxylated metabolites with glucuronic acid and sulfate, forming more water-soluble glucuronides and sulfates that can be readily excreted in urine and bile.[4][5]

Gut Microbiota Biotransformation

A significant portion of this compound's biotransformation is orchestrated by the intestinal microbiota. This microbial metabolism is highly variable among individuals, leading to distinct "metabotypes" that can influence the overall physiological effects of this compound consumption. The two primary pathways of gut microbial metabolism are the production of equol and O-desmethylangolensin (O-DMA).

The initial step in both pathways is the reduction of this compound to dihydrothis compound (DHD). From this key intermediate, distinct bacterial populations mediate the subsequent transformations. Equol producers harbor bacteria capable of converting DHD to (S)-equol, a metabolite with higher estrogenic activity than this compound itself. In contrast, O-DMA producers possess a microbial community that metabolizes DHD to O-DMA.

The following diagram illustrates the major metabolic pathways of this compound in vivo.

Quantitative Pharmacokinetic Data

The tables below summarize key pharmacokinetic parameters for this compound and its major metabolites, equol and O-DMA, in humans and rats. These values can vary significantly based on the dose, formulation, and individual metabolic capacity.

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Species | Matrix | Dosing Details | Reference |

| Tmax (h) | 7.42 ± 0.74 | Human | Plasma | Single soy meal | |

| 6.5 | Human | Plasma | 2.0 mg/kg soymilk | ||

| Cmax (µmol/L) | 3.14 ± 0.36 | Human | Plasma | Single soy meal | |

| 4.4 ± 2.5 | Human | Plasma | 2.0 mg/kg soymilk | ||

| t1/2 (h) | 4.7 ± 1.1 | Human | Plasma | Single soy meal | |

| Urinary Recovery (%) | 62 ± 6 | Human | Urine | Single soy meal | |

| ~21 | Human | Urine | 0.7-2.0 mg/kg soymilk |

Table 2: Pharmacokinetic Parameters of this compound Metabolites in Humans

| Metabolite | Parameter | Value | Matrix | Dosing Details | Reference |

| (S)-Equol | Tmax (h) | ~4.5 | Plasma | PhytoSERM tablet | |

| t1/2 (h) | 4.9 - 8.2 | Plasma | 10-30 mg equol | ||

| Urinary Recovery (%) | 61.3 ± 19.5 | Urine | 20 mg (S)-[¹³C]equol | ||

| O-DMA | Tmax (h) | - | - | - | - |

| Cmax (µmol/L) | - | - | - | - | |

| t1/2 (h) | - | - | - | - | |

| Urinary Recovery (%) | - | - | - | - |

Data for O-DMA pharmacokinetics are less consistently reported in dedicated studies.

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Matrix | Dosing Details | Reference |

| Total Urinary Excretion (% of dose) | < 10 | Urine | 100 mg/kg oral | |

| Fecal Excretion of unchanged this compound | Major pathway | Feces | 100 mg/kg oral | |

| Fecal Excretion of Equol and O-DMA (% of dose) | < 5 | Feces | 100 mg/kg oral | |

| Elimination Half-life (h) | < 12 | Urine & Feces | 100 mg/kg oral |

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the in vivo study of this compound metabolism.

In Vivo Animal Studies (Rat Model)

A common experimental design to study this compound metabolism in rats is as follows:

-

Animal Model: Male and female Sprague-Dawley or Fischer 344 rats are often used.

-

Acclimatization: Animals are acclimatized to the housing conditions for a period of at least one week, with free access to a standard diet and water.

-

Dosing: this compound is typically administered orally via gavage at a specified dose (e.g., 100 mg/kg body weight).

-

Sample Collection: Urine and feces are collected at predetermined time intervals (e.g., 0-12h, 12-24h, etc.) for up to 96 hours post-dosing. Blood samples can also be collected via tail vein or cardiac puncture at various time points.

-

Sample Processing:

-

Urine: Urine samples are often treated with β-glucuronidase and sulfatase to hydrolyze conjugated metabolites.

-

Feces: Fecal samples are lyophilized, and metabolites are extracted using an organic solvent like ethyl acetate.

-

Plasma: Plasma is separated from whole blood by centrifugation and can be subjected to enzymatic hydrolysis to measure total (conjugated + unconjugated) metabolite concentrations.

-

-

Analysis: Processed samples are analyzed by HPLC, HPLC-UV, LC-MS/MS, or GC-MS to identify and quantify this compound and its metabolites.

The following diagram illustrates a typical workflow for an in vivo rat study of this compound metabolism.

Human Clinical Trials

Human studies on this compound metabolism often follow a randomized, controlled trial design:

-

Study Population: Healthy volunteers or specific populations (e.g., postmenopausal women) are recruited.

-

Study Design: A randomized, double-blind, placebo-controlled crossover or parallel design is commonly used.

-

Intervention: Participants receive a standardized dose of this compound, often in the form of a soy beverage, capsules, or purified compound.

-

Sample Collection: Blood and urine samples are collected at baseline and at multiple time points after the intervention. 24-hour urine collections are common for assessing total excretion.

-

Sample Processing and Analysis: Similar to animal studies, samples are processed to hydrolyze conjugates and then analyzed using chromatographic and mass spectrometric techniques.

In Vitro Fecal Fermentation

To specifically study the role of gut microbiota:

-

Fecal Sample Collection: Fresh fecal samples are collected from human donors.

-

Anaerobic Incubation: The fecal slurry is incubated with this compound under strict anaerobic conditions in a suitable growth medium (e.g., Brain Heart Infusion broth).

-

Time-course Sampling: Aliquots of the incubation mixture are taken at different time points.

-

Analysis: The samples are analyzed to determine the rate of this compound metabolism and the production of metabolites like DHD, equol, and O-DMA.

Analytical Methodology: LC-MS/MS for this compound and Metabolites in Urine

The following provides a general protocol for the quantification of total this compound, equol, and other metabolites in human urine using LC-MS/MS.

-

Enzymatic Hydrolysis:

-

To 200 µL of urine, add an internal standard (e.g., a deuterated analog).

-

Add 200 µL of a sodium acetate buffer (pH 5.0).

-

Add a mixture of β-glucuronidase and sulfatase enzymes.

-

Incubate at 37°C for at least 2 hours (can be up to 18 hours for complete hydrolysis).

-

-

Sample Cleanup (Solid-Phase Extraction - SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol and then water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the analytes with methanol or another suitable organic solvent.

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent.

-

Inject the sample into a UPLC or HPLC system coupled to a tandem mass spectrometer.

-

Use a C18 reversed-phase column for separation.

-

Employ a gradient elution with mobile phases typically consisting of water with a small percentage of formic acid and an organic solvent like acetonitrile or methanol.

-

The mass spectrometer is operated in negative electrospray ionization (ESI) mode, and multiple reaction monitoring (MRM) is used for quantification.

-

The workflow for the analytical quantification of this compound and its metabolites is depicted below.

References

- 1. Quantitative analysis of the principle soy isoflavones genistein, this compound and glycitein, and their primary conjugated metabolites in human plasma and urine using reversed-phase high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of this compound, equol, genistein and bisphenol A in human urine by a fast and simple method using SPE and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid Screening and Identification of this compound Metabolites in Rats Based on UHPLC-LTQ-Orbitrap Mass Spectrometry Coupled with Data-Mining Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Simple and Rapid LC-MS/MS Method for Quantification of Total this compound, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of isoflavones, this compound and genistein, after ingestion of soy beverage compared with soy extract capsules in postmenopausal Thai women - PMC [pmc.ncbi.nlm.nih.gov]

Daidzein: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daidzein (7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one) is a prominent isoflavone, a class of phytoestrogens, extensively studied for its diverse biological activities and potential therapeutic applications. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources with detailed quantitative data, and a thorough examination of the experimental protocols used for its extraction and analysis. Furthermore, this document elucidates the core signaling pathways through which this compound exerts its effects, including its interaction with estrogen receptors and modulation of inflammatory responses. The information is presented to serve as a valuable resource for researchers, scientists, and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

The scientific journey of isoflavones, the class of compounds to which this compound belongs, began in the 1940s with observations of fertility issues in sheep grazing on isoflavone-rich clover. This sparked interest in the estrogenic properties of these plant-derived molecules. While the precise first isolation and characterization of this compound are not as singularly documented as some other natural products, a significant milestone in its history was the identification of this compound in human urine via gas chromatography-mass spectrometry. This discovery highlighted its bioavailability and metabolic fate in humans, paving the way for further investigation into its physiological effects.

A pivotal moment in understanding the biosynthesis of this compound occurred in 1999, when Shinichi Ayabe's laboratory confirmed that the isoflavone synthase (IFS) enzyme, a P-450 oxygenase, is responsible for its production in plants. This enzyme facilitates the conversion of liquiritigenin to this compound as part of the phenylpropanoid pathway of secondary metabolism.

Natural Sources of this compound

This compound is predominantly found in leguminous plants, with soybeans (Glycine max) being the most significant dietary source.[1][2] Its concentration can vary depending on the plant variety, growing conditions, and processing methods. The following tables summarize the quantitative data on this compound content in various natural sources.

Table 1: this compound Content in Soybeans and Soy Products

| Food Product | This compound Content (mg/100g) |

| Raw Soybeans | 37.0 - 53.0[1][3] |

| Soy Flour | ~50.0 (in one-half cup)[4] |

| Soy Germ | 41.7% of total isoflavones |

| Tofu | 8.0 (in 3 ounces) |

| Tempeh | 15.0 (in 3 ounces) |

| Miso | 22.0 (in a half cup) |

| Soymilk | 7.0 (in one cup) |

| Soy Protein Concentrate | Variable |

| Textured Soy Protein | Rich in isoflavones |

Table 2: this compound Content in Other Legumes and Plants

| Plant Source | This compound Content | Reference |

| Kudzu (Pueraria montana var. lobata) | Present | |

| Kwao Krua (Pueraria mirifica) | Present | |

| Maackia amurensis (cell cultures) | Present | |

| Red Clover (Trifolium pratense) | Present |

Experimental Protocols

The accurate quantification and analysis of this compound from natural sources are crucial for research and development. High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical technique.

Extraction of this compound from Plant Material

A common method for extracting this compound involves the following steps:

-

Sample Preparation: The plant material (e.g., dried and milled soybean flour) is accurately weighed.

-

Maceration: The sample is macerated in a solvent, typically an aqueous ethanol solution (e.g., 70% or 96% ethanol).

-

Extraction: The mixture is subjected to an extraction process, which can be optimized for time and temperature.

-

Centrifugation/Filtration: The mixture is centrifuged to separate the solid material, and the supernatant containing the extracted this compound is collected. The extract is then filtered, often through a 0.22 µm syringe filter, prior to HPLC analysis.

-

Hydrolysis (Optional): In many plant sources, this compound exists as its glycoside conjugate, daidzin. To quantify total this compound, a hydrolysis step (either acidic or enzymatic) is employed to cleave the sugar molecule, converting daidzin to its aglycone form, this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

A typical HPLC protocol for this compound analysis is as follows:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution is often employed using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid). An isocratic system with a mobile phase of methanol and water (e.g., 70:30 v/v) can also be used.

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: Detection is usually performed using a UV detector at a wavelength of approximately 249-261 nm.

-

Quantification: Quantification is achieved by comparing the peak area of the sample to a standard curve generated from known concentrations of a this compound standard.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through multiple signaling pathways. Its structural similarity to estrogen allows it to interact with estrogen receptors, while it also possesses anti-inflammatory and antioxidant properties.

Estrogen Receptor Signaling

This compound is classified as a phytoestrogen and can bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a preferential affinity for ERβ. This differential binding affinity contributes to its selective estrogen receptor modulator (SERM) activity, leading to tissue-specific estrogenic or anti-estrogenic effects. The binding of this compound to estrogen receptors can initiate a cascade of events leading to changes in gene expression.

Anti-Inflammatory Signaling Pathways

This compound has been shown to possess anti-inflammatory properties by modulating key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

The MAPK pathway is a crucial signaling cascade involved in cellular responses to a variety of stimuli, including inflammation. This compound can inhibit the phosphorylation of key kinases in this pathway, such as p38 and ERK, thereby reducing the inflammatory response.

The NF-κB pathway is a central regulator of inflammation. This compound can inhibit the activation of this pathway by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This leads to a reduction in the expression of pro-inflammatory genes.

Conclusion

This compound continues to be a molecule of significant interest to the scientific community. Its widespread availability in the human diet, coupled with its diverse biological activities, underscores its potential for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of the discovery, natural sources, and mechanistic actions of this compound. The detailed experimental protocols and signaling pathway diagrams are intended to facilitate further research and a deeper understanding of this important isoflavone. Future studies should continue to explore its full therapeutic potential and address the nuances of its metabolism and bioavailability to optimize its clinical applications.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. This compound Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound promotes milk synthesis and proliferation of mammary epithelial cells via the estrogen receptor α-dependent NFκB1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Molecular Impact of Daidzein: A Technical Guide to its Effects on Gene Expression

For Immediate Release

This technical guide provides a comprehensive overview of the molecular effects of daidzein, a prominent isoflavone found in soy, on gene expression. Geared towards researchers, scientists, and drug development professionals, this document synthesizes key findings on this compound's influence on various signaling pathways and cellular processes. The information is presented through structured data tables for easy comparison of quantitative effects, detailed experimental protocols for reproducibility, and visual diagrams of signaling pathways to elucidate complex interactions.

Abstract

This compound is a phytoestrogen known for its diverse biological activities, which are largely attributable to its ability to modulate gene expression. This guide delves into the intricate mechanisms by which this compound influences cellular function through the regulation of gene transcription. It covers this compound's impact on key areas including cancer, metabolic diseases, inflammation, and oxidative stress. By activating or inhibiting specific transcription factors and signaling cascades, this compound orchestrates a complex network of gene expression changes that underscore its potential as a therapeutic agent and a significant dietary component.

Introduction

This compound (4',7-dihydroxyisoflavone) is a naturally occurring isoflavone abundant in soybeans and other legumes. Its structural similarity to 17β-estradiol allows it to bind to estrogen receptors (ERs), classifying it as a selective estrogen receptor modulator (SERM) with a preference for ERβ.[1][2] Beyond its estrogenic activity, this compound and its metabolite equol have been shown to interact with a variety of cellular targets, leading to a wide range of effects on gene expression.[1][3] This guide will explore the multifaceted effects of this compound on gene expression, providing a detailed examination of the underlying molecular pathways and experimental evidence.

Effects on Gene Expression in Cancer

This compound has demonstrated varied effects on cancer cells, with its impact on gene expression being a key area of investigation. Its actions are often cell-type specific and concentration-dependent.

Breast Cancer

In breast cancer research, the effect of this compound is complex, showing both potential benefits and risks depending on the estrogen receptor status of the cancer cells. In ERα-positive MCF-7 cells, this compound has been shown to induce apoptosis through the intrinsic pathway.[4] This is accompanied by a significant decrease in the expression of ERα and a substantial increase in the expression of ERβ, altering the ERα/ERβ ratio. However, one study noted that this compound had no effect on BRCA2 mRNA expression in MCF7, MDA-MB-231, and MCF10a cell lines.

Lung Cancer

Microarray analysis in H1299 lung cancer cells revealed that this compound treatment leads to differential expression of numerous long non-coding RNAs (lncRNAs) and messenger RNAs (mRNAs). Specifically, 119 lncRNAs and 40 mRNAs were found to be differentially expressed with a greater than two-fold change. This suggests a broad impact of this compound on the transcriptome of lung cancer cells.

Prostate Cancer

In the context of prostate cancer, this compound has been shown to down-regulate the expression of genes involved in angiogenesis and metastasis, such as matrix metallopeptidase-2 (MMP2) and MMP9.

Modulation of Metabolic Gene Expression

This compound plays a significant role in regulating genes involved in metabolism, particularly through its interaction with peroxisome proliferator-activated receptors (PPARs).

Adipocyte Differentiation and Glucose Uptake

In 3T3-L1 adipocytes, this compound enhances adipocyte differentiation and the expression of PPARγ in a dose-dependent manner. This activation of PPARγ leads to an increase in the expression of insulin-responsive glucose transporter 4 (GLUT4) and insulin receptor substrate 1 (IRS-1), thereby improving insulin-stimulated glucose uptake. Furthermore, this compound treatment in obese mice led to an upregulation of PPARγ in fat tissue, along with increased expression of adiponectin and decreased expression of MCP-1 and TNF-α.

Table 1: Effect of this compound on Adipocyte Gene Expression

| Cell Line/Animal Model | Treatment | Gene | Fold Change/Effect | Reference |

| 3T3-L1 adipocytes | This compound | PPARγ | Upregulated (dose-dependent) | |

| 3T3-L1 adipocytes | This compound | GLUT4 | Upregulated | |

| 3T3-L1 adipocytes | This compound | IRS-1 | Upregulated | |

| 3T3-L1 adipocytes | This compound | Adiponectin | Increased expression | |

| 3T3-L1 adipocytes | This compound | MCP-1 | Decreased expression | |

| C57BL/6J obese mice | 1.0 g/kg this compound diet | PPARγ (in fat tissue) | Upregulated | |

| C57BL/6J obese mice | 1.0 g/kg this compound diet | Adiponectin | Increased expression | |

| C57BL/6J obese mice | 1.0 g/kg this compound diet | MCP-1 | Decreased expression | |

| C57BL/6J obese mice | 1.0 g/kg this compound diet | TNF-α | Decreased expression |

Anti-inflammatory Effects via Gene Regulation

This compound exhibits anti-inflammatory properties by modulating the expression of key inflammatory genes in immune cells and other cell types.

In co-cultures of 3T3-L1 adipocytes and RAW264 macrophages, this compound significantly decreased the mRNA levels of pro-inflammatory chemokines and cytokines, including chemokine (C-C motif) ligand 2 (Ccl2/MCP-1) and interleukin 6 (Il6). This effect is mediated, at least in part, through the activation of PPARα and PPARγ and the inhibition of the JNK signaling pathway. In C2C12 myotube cells, this compound was found to decrease the palmitate-induced expression of inflammatory genes such as Tnfa and Il6.

Table 2: Anti-inflammatory Gene Expression Changes Induced by this compound

| Cell Line/Model | Condition | Gene | Effect | Reference |

| 3T3-L1 & RAW264 co-culture | Co-culture induced inflammation | Ccl2 (MCP-1) | Decreased mRNA | |

| 3T3-L1 & RAW264 co-culture | Co-culture induced inflammation | Il6 | Decreased mRNA | |

| RAW264 macrophages | Palmitate or CM stimulation | Ccl2 (MCP-1) | Decreased mRNA | |

| RAW264 macrophages | Palmitate or CM stimulation | Il6 | Decreased mRNA | |

| C2C12 myotubes | Palmitate-induced inflammation | Tnfa | Decreased expression | |

| C2C12 myotubes | Palmitate-induced inflammation | Il6 | Decreased expression |

Influence on Antioxidant Gene Expression

This compound can modulate the cellular antioxidant defense system by altering the expression of antioxidant enzymes.

In rat hepatoma H4IIE cells, treatment with 300 micromol/L this compound resulted in a two- to three-fold increase in catalase mRNA expression. The same study observed a slight decrease in manganese superoxide dismutase (MnSOD) mRNA levels and a slight increase in glutathione peroxidase (GPx) expression. Another study found that this compound and its metabolites stimulated catalase and total superoxide dismutase (SOD) activity, as well as their mRNA and protein expression. In IPEC-J2 cells, this compound pre-treatment preserved the expression of Nrf2 and CAT under oxidative stress conditions.

Table 3: Modulation of Antioxidant Gene Expression by this compound

| Cell Line | Treatment | Gene | Effect | Reference |

| Rat hepatoma H4IIE | 300 micromol/L this compound | Catalase | 2- to 3-fold increase in mRNA | |

| Rat hepatoma H4IIE | 300 micromol/L this compound | MnSOD | Slight decrease in mRNA | |

| Rat hepatoma H4IIE | 300 micromol/L this compound | GPx | Slight increase in mRNA | |

| HepG2 cells | This compound | Catalase | Stimulated mRNA and protein expression | |

| HepG2 cells | This compound | SOD (CuZn- and Mn-SOD) | Stimulated mRNA and protein expression | |

| IPEC-J2 cells | This compound pre-treatment + H2O2 | Nrf2 | Preserved expression | |

| IPEC-J2 cells | This compound pre-treatment + H2O2 | CAT | Preserved expression |

Signaling Pathways Modulated by this compound

This compound's effects on gene expression are mediated through several key signaling pathways.

PPAR Signaling Pathway

This compound acts as an activator of both PPARα and PPARγ. This activation is central to its anti-inflammatory effects and its role in adipocyte differentiation and glucose metabolism.

Caption: this compound activates PPARα and PPARγ to modulate gene expression.

JNK and NF-κB Signaling Pathways

This compound has been shown to inhibit the phosphorylation of JNK, a key component of a pro-inflammatory signaling cascade. By inhibiting the JNK pathway, this compound can suppress the expression of inflammatory genes. The metabolite of this compound, 8-Hydroxythis compound, has been shown to diminish inflammatory gene expression by regulating the transcriptional activities of NF-κB and AP-1.

Caption: this compound inhibits pro-inflammatory signaling pathways.

Experimental Protocols

This section details the methodologies from key studies to facilitate the design and interpretation of future experiments.

Cell Culture and Treatment

-

Cell Lines: 3T3-L1 preadipocytes, RAW264 macrophages, C2C12 myotubes, H4IIE rat hepatoma cells, MCF-7, MDA-MB-231, and H1299 human cancer cell lines have been frequently used.

-

This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentration.

-

Treatment Conditions:

-

Anti-inflammatory studies: Co-cultures of 3T3-L1 adipocytes and RAW264 macrophages were treated with this compound for 24 hours. RAW264 macrophages were stimulated with palmitate (400 μM) or conditioned medium from hypertrophied adipocytes for 4 or 24 hours in the presence of this compound.

-

Antioxidant studies: H4IIE cells were exposed to 300 micromol/L this compound.

-

Cancer studies: H1299 lung cancer cells were treated with this compound for microarray analysis.

-

Gene Expression Analysis

-

RNA Extraction: Total RNA is isolated from cultured cells using standard methods such as TRIzol reagent or commercially available kits.

-

Quantitative Real-Time PCR (qRT-PCR): This is the most common method for quantifying changes in specific mRNA levels.

-

Reverse Transcription: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is then used as a template for PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe.

-

Data Analysis: The relative expression of the target gene is typically normalized to a housekeeping gene (e.g., β-actin or GAPDH) and calculated using the 2-ΔΔCt method.

-

-

Microarray Analysis: For a global view of gene expression changes, DNA microarrays are employed.

-

Sample Preparation: RNA is extracted, converted to labeled cRNA or cDNA, and hybridized to a microarray chip containing thousands of gene probes.

-

Data Acquisition: The chip is scanned to measure the fluorescence intensity of each probe, which corresponds to the expression level of that gene.

-

Bioinformatic Analysis: The data is normalized, and statistical analyses are performed to identify differentially expressed genes.

-

Caption: A typical workflow for studying this compound's effects on gene expression.

Conclusion